molecular formula C8H6F2O3 B1358212 Methyl 2,6-difluoro-4-hydroxybenzoate CAS No. 194938-88-0

Methyl 2,6-difluoro-4-hydroxybenzoate

Cat. No.: B1358212
CAS No.: 194938-88-0
M. Wt: 188.13 g/mol
InChI Key: ZPVGRBTXDTZVIG-UHFFFAOYSA-N
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Description

Methyl 2,6-difluoro-4-hydroxybenzoate is an organic compound with the molecular formula C8H6F2O3 and a molecular weight of 188.13 g/mol . It is a derivative of benzoic acid, specifically a methyl ester, and features two fluorine atoms and a hydroxyl group on the benzene ring. This compound is known for its applications in various fields, including chemistry, biology, and medicine.

Safety and Hazards

The compound has been assigned the signal word “Warning” and is associated with the hazard statements H302, H315, and H319 . The precautionary statements include P305+P351+P338 .

Biochemical Analysis

Biochemical Properties

Methyl 2,6-difluoro-4-hydroxybenzoate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as p-hydroxybenzoate hydroxylase, which catalyzes the hydroxylation of aromatic compounds. This interaction involves the binding of this compound to the active site of the enzyme, leading to the formation of a quinonoid intermediate . Additionally, this compound can serve as a substrate for various hydroxylation reactions, resulting in the release of fluoride ions .

Cellular Effects

This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the activity of enzymes involved in the metabolism of aromatic compounds, leading to changes in the levels of metabolites and alterations in metabolic flux . Furthermore, this compound can impact cell signaling pathways by modulating the activity of key signaling molecules, thereby influencing gene expression and cellular responses to external stimuli .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules and its ability to inhibit or activate enzymes. This compound binds to the active sites of enzymes such as p-hydroxybenzoate hydroxylase, leading to the formation of a quinonoid intermediate and the release of fluoride ions . Additionally, this compound can modulate gene expression by influencing the activity of transcription factors and other regulatory proteins .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. Studies have shown that this compound is relatively stable under normal storage conditions, but it can degrade over time, leading to changes in its biochemical activity . Long-term exposure to this compound in in vitro and in vivo studies has been associated with alterations in cellular function, including changes in enzyme activity and gene expression .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages. At low doses, this compound has been shown to modulate enzyme activity and metabolic pathways without causing significant toxicity . At higher doses, this compound can exhibit toxic effects, including disruptions in cellular metabolism and adverse effects on organ function . Threshold effects have been observed, where the compound’s impact on cellular processes becomes more pronounced at specific dosage levels .

Metabolic Pathways

This compound is involved in various metabolic pathways, particularly those related to the metabolism of aromatic compounds. It interacts with enzymes such as p-hydroxybenzoate hydroxylase, leading to the hydroxylation of the aromatic ring and the release of fluoride ions . This compound can also affect metabolic flux by altering the levels of key metabolites and influencing the activity of enzymes involved in metabolic pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve interactions with transporters and binding proteins. This compound can be transported across cell membranes via passive diffusion and active transport mechanisms . Once inside the cell, this compound can bind to specific proteins, influencing its localization and accumulation within different cellular compartments .

Subcellular Localization

This compound exhibits specific subcellular localization patterns, which can affect its activity and function. This compound can be targeted to specific cellular compartments, such as the mitochondria or endoplasmic reticulum, through the presence of targeting signals or post-translational modifications . The subcellular localization of this compound can influence its interactions with other biomolecules and its overall biochemical activity .

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl 2,6-difluoro-4-hydroxybenzoate can be synthesized through several methods. One common approach involves the esterification of 2,6-difluoro-4-hydroxybenzoic acid with methanol in the presence of a catalyst such as sulfuric acid. The reaction typically occurs under reflux conditions to ensure complete conversion .

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 2,6-difluoro-4-hydroxybenzoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2,4-difluoro-6-hydroxybenzoate
  • Methyl 2,6-difluoro-4-hydroxybenzoate
  • 2,6-difluoro-4-hydroxybenzoic acid

Uniqueness

This compound is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical and biological properties.

Properties

IUPAC Name

methyl 2,6-difluoro-4-hydroxybenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6F2O3/c1-13-8(12)7-5(9)2-4(11)3-6(7)10/h2-3,11H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZPVGRBTXDTZVIG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=C(C=C1F)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6F2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70622354
Record name Methyl 2,6-difluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

194938-88-0
Record name Methyl 2,6-difluoro-4-hydroxybenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70622354
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

SOCl2 (4.16 g, 30.1 mmol) was added to a solution of 2,6-difluoro-4-hydroxybenzoic acid (1.50 g, 8.62 mmol) in MeOH (20 mL) and the resulting mixture was heated at reflux for 24 h. After cooling the solvent was removed in vacuo to give the title compound (1.62 g, 99%) as a white crystalline solid; mp 177.5-180° C.; 1H NMR (270 MHz, DMSO-d6) 3.80 (3H, s, CH3), 6.50-6.60 (2H, m, ArH), 11.16 (1H, s, OH)
Name
Quantity
4.16 g
Type
reactant
Reaction Step One
Quantity
1.5 g
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
reactant
Reaction Step One
Yield
99%

Synthesis routes and methods II

Procedure details

To the above methyl 2,6-difluoro-4-methoxybenzoate (90 g) was added boron tribromide (224 g) under cooling, and then the mixture was stirred for 2 hours at room temperature. After the reaction, the reaction mixture was extracted with ethyl acetate (300 ml). The organic layer separated was washed with water, dried over anhydrous magnesium sulfate, and then the solvent was distilled off under reduced pressure. The residue was distilled under reduced pressure to give methyl 2,6-difluoro-4-hydroxybenzoate (56 g).
Quantity
90 g
Type
reactant
Reaction Step One
Quantity
224 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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